Cas no 97230-47-2 (Picfeltarraenin IA)

Picfeltarraenin IA 化学的及び物理的性質
名前と識別子
-
- PIEFELTARRAENIN A
- Picfeltarraenin IA
- Picfeltarraenin ⅠA
- PicfeltarraegeninⅠ3-O-α-L-rhaMnopyranosyl-(1→2)
- Piefeltarraenin ⅠA
- (+)-Picfeltarraenin IA
- 19-Norlanosta-5,23-diene-11,22-dione,3-[[2-O-(6-deoxy-a-L-mannopyranosyl)-b-D-xylopyranosyl]oxy]-20,24-epoxy-16-hydroxy-9-methyl-,(3a,9b,10a,16a)-
- PIEFELTARRAENIN 1
- PIEFELTARRAENIN IA(AS)
- (2R)-2-[(8S,9R,10S,13R,14S,17S)-3-[4,5-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]
- Picfelltarraenin IA
- NSC694346
- NCI60_033779
- (3α,9β,10α,16α)-3-[[2-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-xylopyranosyl]oxy]-20,24-epoxy-16-hydroxy-9-methyl-19-norlanosta-5,23-diene-11,22-dione (ACI)
- L
- D
- NSC 694346
- HY-N1474
- Picfeltarraenin A
- 97230-47-2
- CCG-270444
- (2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4,5-Dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one
- CS-0016973
- HMS3887E09
- s9138
- MS-31364
- (2R)-2-[(1R,2R,3aS,3bS,7R,9aR,9bR,11aR)-7-{[(2S,3R,4S,5R)-4,5-dihydroxy-3-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-2-yl]oxy}-2-hydroxy-3a,6,6,9b,11a-pentamethyl-10-oxo-1H,2H,3H,3bH,4H,7H,8H,9H,9aH,11H-cyclopenta[a]phenanthren-1-yl]-5-isopropyl-2-methylfuran-3-one
-
- MDL: MFCD32004829
- インチ: 1S/C41H62O13/c1-18(2)24-14-26(44)41(9,54-24)34-22(42)15-38(6)25-12-10-20-21(40(25,8)27(45)16-39(34,38)7)11-13-28(37(20,4)5)52-36-33(30(47)23(43)17-50-36)53-35-32(49)31(48)29(46)19(3)51-35/h10,14,18-19,21-23,25,28-36,42-43,46-49H,11-13,15-17H2,1-9H3/t19-,21+,22+,23+,25-,28+,29-,30-,31+,32+,33+,34-,35-,36-,38-,39+,40-,41-/m0/s1
- InChIKey: WPXIIGGPWPYUSJ-CUXXYAFUSA-N
- ほほえんだ: C[C@@]12[C@@H]([C@@]3(C(=O)C=C(C(C)C)O3)C)[C@H](O)C[C@]1([C@@H]1CC=C3C([C@@H](CC[C@H]3[C@@]1(C(C2)=O)C)O[C@@H]1OC[C@@H](O)[C@H](O)[C@H]1O[C@@H]1O[C@@H](C)[C@H](O)[C@@H](O)[C@H]1O)(C)C)C
計算された属性
- せいみつぶんしりょう: 762.419042g/mol
- ひょうめんでんか: 0
- XLogP3: 1.5
- 水素結合ドナー数: 6
- 水素結合受容体数: 13
- 回転可能化学結合数: 6
- どういたいしつりょう: 762.419042g/mol
- 単一同位体質量: 762.419042g/mol
- 水素結合トポロジー分子極性表面積: 202Ų
- 重原子数: 54
- 複雑さ: 1570
- 同位体原子数: 0
- 原子立体中心数の決定: 18
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 762.9
じっけんとくせい
- 色と性状: White powder
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: No data available
- ふってん: 861.5°C at 760 mmHg
- フラッシュポイント: 255.3±27.8 °C
- 屈折率: 1.601
- PSA: 201.67000
- LogP: 2.17280
Picfeltarraenin IA セキュリティ情報
- シグナルワード:Danger
- 危害声明: H300
- 警告文: P264-P301+P310
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:Inert atmosphere,2-8°C(BD148019)
- 包装グループ:Ⅲ
Picfeltarraenin IA 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T5S1025-5mg |
Picfeltarraenin IA |
97230-47-2 | 98.14% | 5mg |
¥ 459 | 2024-07-19 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5S1025-10 mg |
Picfeltarraenin IA |
97230-47-2 | 98.14% | 10mg |
¥933.00 | 2022-04-26 | |
eNovation Chemicals LLC | D512250-20mg |
Picfeltarraenin IA |
97230-47-2 | 97% | 20mg |
$285 | 2024-05-23 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5S1025-5 mg |
Picfeltarraenin IA |
97230-47-2 | 98.14% | 5mg |
¥573.00 | 2022-04-26 | |
MedChemExpress | HY-N1474-20mg |
Picfeltarraenin IA |
97230-47-2 | 99.83% | 20mg |
¥1800 | 2024-04-15 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL80514-10MG |
97230-47-2 | 10MG |
¥4810.78 | 2023-01-06 | |||
Chengdu Biopurify Phytochemicals Ltd | BP1095-100mg |
Picfeltarraenin IA |
97230-47-2 | 98% | 100mg |
$190 | 2023-09-19 | |
TargetMol Chemicals | T5S1025-5 mg |
Picfeltarraenin IA |
97230-47-2 | 98.14% | 5mg |
¥ 499 | 2023-07-10 | |
TargetMol Chemicals | T5S1025-100 mg |
Picfeltarraenin IA |
97230-47-2 | 98.14% | 100MG |
¥ 3,442 | 2023-07-10 | |
Aaron | AR00IMER-50mg |
Picfeltarraenin IA |
97230-47-2 | 98% | 50mg |
$161.00 | 2025-02-28 |
Picfeltarraenin IA サプライヤー
Picfeltarraenin IA 関連文献
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
Picfeltarraenin IAに関する追加情報
Picfeltarraenin IA (CAS No: 97230-47-2)
Picfeltarraenin IA is a naturally occurring compound that has garnered significant attention in the scientific community due to its unique chemical structure and potential bioactivity. This compound, identified by the CAS registry number 97230-47-2, belongs to a class of compounds known for their intricate molecular frameworks and diverse biological functions. Recent studies have highlighted its promising applications in various fields, including pharmacology, biotechnology, and materials science.
The name Picfeltarraenin IA itself suggests its origin and classification within the broader family of natural products. The term "picfeltarraenin" refers to a specific type of compound isolated from certain marine organisms, particularly sponges, which are known for their rich biodiversity and production of bioactive molecules. The "IA" designation indicates that this is one of several structurally related compounds within this family, each with distinct properties and potential uses.
One of the most notable aspects of Picfeltarraenin IA is its complex chemical structure, which includes multiple functional groups and stereochemical elements. This complexity not only contributes to its stability but also enhances its ability to interact with biological systems in a highly specific manner. Researchers have employed advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to fully characterize the compound's structure. These studies have provided valuable insights into its molecular architecture, paving the way for further investigations into its functional properties.
Recent advancements in computational chemistry have enabled scientists to predict the potential bioactivity of Picfeltarraenin IA with greater accuracy. By leveraging molecular docking simulations and machine learning algorithms, researchers have identified several promising targets for this compound within cellular pathways associated with diseases such as cancer, neurodegenerative disorders, and inflammation. For instance, studies suggest that Picfeltarraenin IA may exhibit anti-proliferative effects on cancer cells by modulating key signaling pathways involved in cell growth and apoptosis.
In addition to its therapeutic potential, Picfeltarraenin IA has also been explored for its role in drug delivery systems. Its unique physicochemical properties make it an attractive candidate for designing nanocarriers that can efficiently deliver therapeutic agents to specific tissues or organs. Preliminary experiments have demonstrated that this compound can enhance the stability and bioavailability of drugs when incorporated into lipid-based nanoparticles or polymeric micelles.
The isolation and synthesis of Picfeltarraenin IA present significant challenges due to its complex structure and low abundance in natural sources. However, advancements in fermentation technology and synthetic chemistry have made it possible to produce this compound on a larger scale. Researchers are now focusing on optimizing these processes to achieve higher yields while maintaining the compound's purity and stereochemical integrity.
Looking ahead, the future of Picfeltarraenin IA lies in its potential to bridge the gap between basic research and clinical applications. Collaborative efforts between academia and industry are expected to accelerate the development of this compound into innovative therapies or diagnostic tools. As our understanding of its mechanisms deepens, so too will its impact on various sectors of science and medicine.

